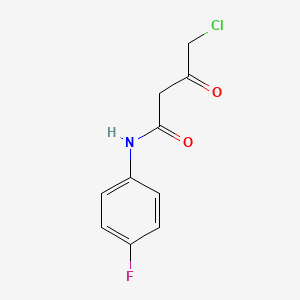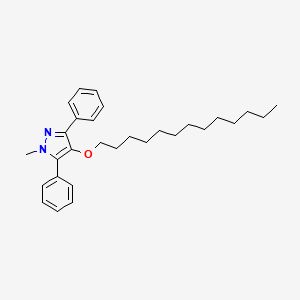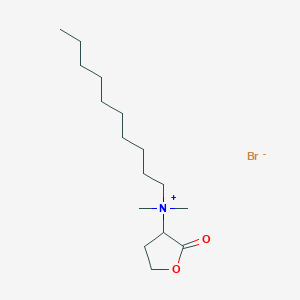
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide typically involves the reaction of decylamine with dimethyl sulfate, followed by quaternization with bromine . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or distillation to achieve high purity levels
化学反应分析
Types of Reactions
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium group
Substitution: Commonly undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Substitution: Alkyl halides or other nucleophiles in the presence of a base
Major Products
Oxidation: N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium N-oxide
Substitution: Various substituted quaternary ammonium compounds
科学研究应用
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis
Biology: Employed in cell culture studies as a disinfectant
Medicine: Utilized in the formulation of antiseptic solutions for surgical instruments
Industry: Applied in the production of disinfectant cleaners for hospitals and hotels
作用机制
The compound exerts its effects by disrupting the lipid bilayers of microbial cell membranes, leading to cell lysis and death . The quaternary ammonium group interacts with the phospholipids in the cell membrane, causing structural disintegration. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
相似化合物的比较
Similar Compounds
Didecyldimethylammonium chloride: Similar structure but with a chloride ion instead of bromide
Dimethyldioctadecylammonium chloride: Longer alkyl chains (C18) compared to N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length (C10) and the presence of a bromide ion, which can influence its solubility and reactivity compared to its chloride counterpart .
属性
CAS 编号 |
61063-33-0 |
|---|---|
分子式 |
C16H32BrNO2 |
分子量 |
350.33 g/mol |
IUPAC 名称 |
decyl-dimethyl-(2-oxooxolan-3-yl)azanium;bromide |
InChI |
InChI=1S/C16H32NO2.BrH/c1-4-5-6-7-8-9-10-11-13-17(2,3)15-12-14-19-16(15)18;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
VXIGLVADOOFWBG-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)C1CCOC1=O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)

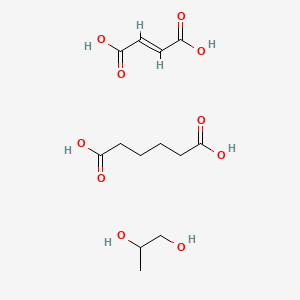
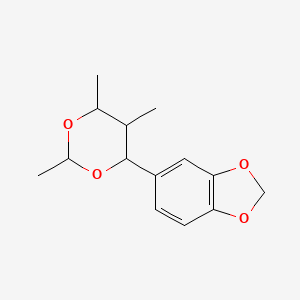
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

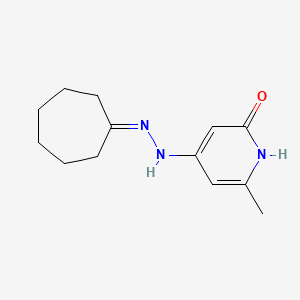
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
